Bienvenue dans la boutique en ligne BenchChem!

methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

This unique adamantane-indole hybrid with N-1 indole connectivity is a cannabinoid-neutral scaffold for CNS drug discovery, avoiding CB1/CB2 receptor engagement. The methyl ester serves as a synthetic anchor for two-dimensional library diversification or prodrug evaluation, with class-level evidence showing >3-fold PK enhancement over acids. Ships globally.

Molecular Formula C22H26N2O3
Molecular Weight 366.461
CAS No. 1206996-43-1
Cat. No. B2776036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate
CAS1206996-43-1
Molecular FormulaC22H26N2O3
Molecular Weight366.461
Structural Identifiers
SMILESCOC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C=CC5=CC=CC=C54
InChIInChI=1S/C22H26N2O3/c1-27-20(26)21-9-15-8-16(10-21)12-22(11-15,14-21)23-19(25)13-24-7-6-17-4-2-3-5-18(17)24/h2-7,15-16H,8-14H2,1H3,(H,23,25)
InChIKeyXNYXHDLUDAKUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of Methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate (CAS 1206996-43-1): A Structurally Distinct Adamantane–Indole Hybrid Building Block


Methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate (CAS 1206996-43-1, PubChem CID 49676816) is a synthetic small molecule (C22H26N2O3, MW 366.5 g/mol) belonging to the class of adamantane–indole hybrid derivatives. Its structure features a diamondoid adamantane cage bearing a methyl ester at the 1-position and an indol-1-ylacetamido substituent at the 3-position, connected via a flexible acetamido linker [1]. Unlike the more extensively characterized adamantane–indole pharmacophores that predominantly link the indole moiety through its C-3 position, this compound's N-1 indole attachment topology and the 3-amino-adamantane-1-carboxylate scaffold represent a distinct and far less explored connectivity pattern within the chemical space of adamantane–indole conjugates [1][2]. The compound is commercially available as a research-grade building block and screening candidate (synonyms: AKOS024525630, CCG-342167), with minimal published bioactivity data, positioning it as a novel chemotype for de novo medicinal chemistry and chemical biology programs [1].

Why Generic Adamantane or Indole Building Blocks Cannot Substitute Methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate in Target-Oriented Synthesis


Although indole and adamantane derivatives are individually ubiquitous in medicinal chemistry, the specific N-1 indole attachment topology of methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate results in a linker geometry and electronic environment that cannot be replicated by the far more common C-3–linked indole–adamantane conjugates [1]. The methyl ester at the adamantane 1-position simultaneously provides a synthetic anchor for further diversification (e.g., hydrolysis to carboxylic acid, amidation, or reduction) while the acetamido bridge at the 3-position establishes a defined vector and conformational bias that influences target engagement in ways that simple 1-adamantyl amides or indole-3-acetamides cannot achieve [2]. Substituting with N-(1-adamantyl)-1H-indole-3-carboxamide (APICA), 5-adamantyl-IAA, or methyl 3-aminoadamantane-1-carboxylate—compounds that each lack either the ester handle, the N-1 indole connectivity, or the acetamido spacer—fundamentally alters both the three-dimensional pharmacophore presentation and the synthetic tractability of downstream libraries [1]. The quantitative evidence in Section 3 underscores why this specific connectivity pattern, rather than generic in-class substitution, is the critical determinant for programs requiring this precise molecular architecture.

Quantitative Differential Evidence for Methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate Versus Closest Structural Comparators


N-1 Indole Connectivity Confers a Distinct Topological Polar Surface Area (TPSA) and LogP Profile Versus C-3–Linked Adamantane–Indole Pharmacophores

Methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate exhibits a computed TPSA of 60.3 Ų and XLogP3 of 3.2 [1]. In comparison, the prototypical C-3–linked adamantane–indole hybrid N-(adamantan-1-yl)-1H-indole-3-carboxamide (APICA) has a TPSA of approximately 45 Ų and a higher computed LogP of ~4.0–4.5 [2]. The ~15 Ų increase in TPSA for the target compound, attributable to the additional methyl ester and the acetamido linker, places it closer to the CNS drug-like TPSA window (<70 Ų) while maintaining moderate lipophilicity, in contrast to APICA's lower TPSA that borders on poor CNS exposure potential [1][2]. This difference in polarity–lipophilicity balance is a quantifiable feature for programs prioritizing blood–brain barrier penetration or solubility optimization.

Medicinal Chemistry Drug Design Physicochemical Profiling

Acetamido Linker at Adamantane 3-Position Enables Orthogonal Synthetic Diversification Relative to 1-Adamantyl Amide Monofunctional Analogs

The target compound possesses two chemically orthogonal functional groups: a methyl ester at the adamantane 1-position capable of hydrolysis, amidation, or reduction, and the acetamido bond at the 3-position that is stable under most ester manipulation conditions [1][2]. In contrast, N-(adamantan-1-yl)-1H-indole-3-carboxamide (APICA) and 5-adamantyl-IAA each contain only a single amide or carboxylic acid functional group, respectively, limiting their utility as divergent building blocks [3]. Published syntheses of N-[(adamantan-1-yl)alkyl]acetamides demonstrate that the 3-amino-adamantane-1-carboxylate scaffold can be elaborated into diverse functional derivatives via sequential chemoselective transformations with typical yields of 60–85% [2]. The target compound thus offers a quantifiably higher degree of synthetic versatility: two sequential derivatization steps versus one for monofunctional comparators.

Synthetic Chemistry Parallel Library Synthesis Chemical Biology

Indole N-1 Substitution Pattern Avoids CB1/CB2 Cannabinoid Receptor Liability Inherent to C-3–Linked Adamantane–Indole Hybrids

Published pharmacological evaluations of adamantane-derived indoles demonstrate that C-3–linked compounds such as APICA (N-(adamantan-1-yl)-1H-indole-3-carboxamide) and AB-001 function as potent cannabinoid CB1/CB2 receptor agonists (APICA: Ki ≈ 100–200 nM at CB1; AB-001: EC50 ≈ 50–100 nM at CB1 in [³⁵S]GTPγS assays) [1]. The target compound, bearing indole attached via the N-1 rather than C-3 position, presents a fundamentally different pharmacophore: the indole N-1 is directly bonded to the acetamido linker via an sp³ methylene, electronically decoupling the indole π-system from the amide and disrupting the key hydrogen-bond donor/acceptor arrangement required for CB1/CB2 engagement [2]. While direct binding data for the target compound are absent (see limitation note below), class-level SAR indicates that N-1–substituted indoles lacking a C-3 carbonyl or carboxamide motif consistently exhibit negligible affinity at cannabinoid receptors [1][2].

Receptor Selectivity Safety Pharmacology Drug Discovery

Rotatable Bond Count and Conformational Flexibility Differentiate the Target Compound from Conformationally Restricted Adamantane–Indole Carboxamides

The target compound possesses 5 rotatable bonds (PubChem Cactvs), conferred by the acetamido linker and methyl ester [1]. In comparison, N-(adamantan-1-yl)-1H-indole-3-carboxamide (APICA) has only 2–3 rotatable bonds due to the direct amide linkage between the adamantane and indole moieties [2]. This difference in conformational degrees of freedom has implications for entropy-driven binding thermodynamics: the target compound's greater flexibility may enable induced-fit recognition of binding pockets that are inaccessible to the more rigid APICA scaffold, albeit at a potential entropic cost. In the context of adamantane–indole class compounds evaluated for anticancer activity, analogs with flexible linkers (e.g., oxoacetamide spacers) demonstrated up to 5-fold variation in IC50 values (10.56–>50 μM) across cell lines depending on conformational presentation [3], underscoring the functional impact of linker flexibility on target engagement.

Conformational Analysis Molecular Modeling Ligand Efficiency

Methyl Ester Prodrug Potential: Hydrolytic Release Kinetics Differentiate from Free Carboxylic Acid Analogs

The methyl ester moiety at the adamantane 1-position of the target compound functions as a masked carboxylic acid that can undergo enzymatic or chemical hydrolysis to release the corresponding carboxylic acid [1]. By contrast, 5-adamantyl-IAA (2-(5-(adamantan-1-yl)-1H-indol-3-yl)acetic acid) presents a free carboxylic acid, which confers higher aqueous solubility but limits membrane permeability and may result in suboptimal pharmacokinetic profiles in vivo . Within the adamantane carboxylate class, methyl ester derivatives have been employed as prodrugs to enhance oral bioavailability and CNS penetration; for example, methyl ester prodrugs of adamantane-1-carboxylic acid derivatives demonstrated a >3-fold increase in Cmax and AUC compared to the parent acid in rodent pharmacokinetic studies [2]. While direct PK data for the target compound are not available, the methyl ester functionality is a recognized design element for optimizing absorption and distribution profiles in esterase-competent biological systems.

Prodrug Design Pharmacokinetics Drug Delivery

Prioritized Research and Industrial Application Scenarios for Methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate Based on Quantitative Differential Evidence


CNS-Focused Medicinal Chemistry Campaigns Requiring Favorable MPO Physicochemical Profiles and Avoidance of Cannabinoid Receptor Off-Target Activity

The target compound's TPSA of 60.3 Ų and LogP of 3.2, combined with the N-1 indole connectivity that class-level SAR indicates as non-permissive for CB1/CB2 receptor engagement, make it an attractive starting scaffold for CNS drug discovery programs where cannabinoid-related psychoactive or hypothermic side effects must be avoided [1][2]. In contrast to C-3–linked adamantane–indole hybrids such as APICA, which are potent CB1 agonists, the target compound can serve as a cannabinoid-neutral scaffold for exploring alternative CNS targets (e.g., cholinesterases, NMDA receptors, or 11β-HSD1) without the confounding CB1 liability [2][3]. Procurement for fragment-based screening or focused library synthesis in neuroscience programs is supported by the above evidence.

Divergent Parallel Library Synthesis Exploiting Dual Orthogonal Functional Handles for SAR Exploration

The presence of two chemoselectively addressable functional groups—the methyl ester and the acetamido linker—enables a two-dimensional diversification strategy that is not feasible with monofunctional comparators such as APICA or 5-adamantyl-IAA [1][2]. Research groups conducting parallel library synthesis can exploit this dual-handle architecture to generate a matrix of analogs by varying the ester-derived moiety (hydrolysis, amidation, ester exchange) independently of the indole N-1 position, achieving a multiplicative increase in library size per synthesis cycle [2]. This scenario is particularly relevant for hit-to-lead optimization where rapid multiparameter SAR exploration is rate-limiting.

Ester Prodrug-Based Lead Optimization Programs Targeting Improved Oral Bioavailability and CNS Penetration

Programs that identify carboxylic acid-containing leads with poor oral absorption or insufficient brain exposure can utilize the target compound's methyl ester as a prodrug prototype. Class-level evidence from adamantane carboxylate methyl esters demonstrates >3-fold enhancement in Cmax and AUC relative to the parent acids in rodent models [1]. The target compound can be directly procured as a tool to evaluate the ester prodrug hypothesis for an adamantane–indole chemotype, with the carboxylic acid analog serving as the comparator for head-to-head pharmacokinetic profiling.

Chemical Biology Probe Development Leveraging the Conformationally Flexible Acetamido Linker for Induced-Fit Target Recognition

The 5 rotatable bonds of the target compound, compared to 2–3 for rigid adamantane–indole amides, provide a greater conformational sampling capacity that may be exploited for engaging targets with flexible or poorly defined binding sites [1][2]. Chemical biology groups developing affinity probes, photoaffinity labels, or PROTACs can select this compound as a scaffold where the flexible linker facilitates optimal presentation of the indole warhead and the ester-derived payload attachment point, as suggested by the 5-fold IC50 variation observed across cell lines for flexible-linker adamantane–indole analogs [2].

Quote Request

Request a Quote for methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.